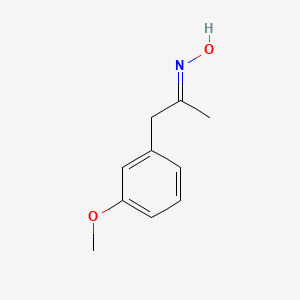
(3-Methoxyphenyl)acetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (3-Methoxyphenyl)acetone, a ketone, through the formation of an oxime. Oximes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: (3-Methoxyphenyl)acetone oxime can be synthesized through the condensation of (3-Methoxyphenyl)acetone with hydroxylamine. The reaction typically involves the following steps:
- Dissolve (3-Methoxyphenyl)acetone in an appropriate solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to a slightly acidic or neutral range using a buffer or a mild acid.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
化学反应分析
Types of Reactions: (3-Methoxyphenyl)acetone oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or hydrogenation catalysts.
Hydrolysis: Acidic or basic hydrolysis of the oxime can regenerate the original ketone and hydroxylamine.
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo the Beckmann rearrangement to form an amide.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Beckmann Rearrangement: Sulfuric acid, acetic anhydride.
Major Products Formed:
Reduction: (3-Methoxyphenyl)ethylamine.
Hydrolysis: (3-Methoxyphenyl)acetone and hydroxylamine.
Beckmann Rearrangement: (3-Methoxyphenyl)acetamide.
科学研究应用
(3-Methoxyphenyl)acetone oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The oxime is used in the production of fine chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of (3-Methoxyphenyl)acetone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, influencing the compound’s biological and chemical properties. In enzymatic reactions, the oxime can act as an inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
相似化合物的比较
(4-Methoxyphenyl)acetone oxime: Similar structure with a methoxy group at the para position.
(2-Methoxyphenyl)acetone oxime: Similar structure with a methoxy group at the ortho position.
(3-Hydroxyphenyl)acetone oxime: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: (3-Methoxyphenyl)acetone oxime is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The methoxy group at the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
属性
IUPAC Name |
(NE)-N-[1-(3-methoxyphenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-12)6-9-4-3-5-10(7-9)13-2/h3-5,7,12H,6H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUSZUAXFPQDCT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














